molecular formula C18H24BrF2NO2 B8165688 tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate

tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate

Cat. No.: B8165688
M. Wt: 404.3 g/mol
InChI Key: XJBACJIEIHEQHQ-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a bromobenzyl moiety, and a difluorocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate can be synthesized through a multi-step process involving the reaction of di-tert-butyl dicarbonate with 4-bromobenzylamine hydrochloride. The specific synthesis steps are as follows:

Industrial Production Methods

Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The bromobenzyl moiety can participate in various biochemical interactions, while the difluorocyclohexyl group can influence the compound’s stability and reactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromobenzylcarbamate
  • tert-Butyl 4-ethynylbenzylcarbamate
  • tert-Butyl (4-iodobenzyl)carbamate

Uniqueness

tert-Butyl 4-bromobenzyl(4,4-difluorocyclohexyl)carbamate is unique due to the presence of the difluorocyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]-N-(4,4-difluorocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrF2NO2/c1-17(2,3)24-16(23)22(12-13-4-6-14(19)7-5-13)15-8-10-18(20,21)11-9-15/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBACJIEIHEQHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)Br)C2CCC(CC2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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